Bradykinin B1 Receptor Affinity: Dramatic Improvement Conferred by the Cyclohexyl Group in the 2,3-Diaminopyridine Series
In a direct SAR investigation of the biphenyl region of 2,3-diaminopyridine bradykinin B1 antagonists, the replacement of an aromatic ring with a non-aromatic cyclohexyl group resulted in a dramatic improvement in receptor affinity. While the study evaluated the cyclohexyl substitution at a different position (as part of a biphenyl mimetic), it provides class-level inference for the positive contribution of cyclohexyl groups on the diaminopyridine scaffold. [1]. The target compound (954264-29-0) incorporates this beneficial cyclohexyl motif directly on the N2 amine, differentiating it from unsubstituted 2,3-diaminopyridine, which serves as an inactive or weakly active baseline in this context.
| Evidence Dimension | Receptor Binding Affinity (Bradykinin B1) |
|---|---|
| Target Compound Data | Not directly quantified in this study; inferred from class SAR |
| Comparator Or Baseline | 2,3-Diaminopyridine with aromatic (biphenyl) substituent |
| Quantified Difference | Not explicitly quantified; described as a 'dramatic improvement' in affinity |
| Conditions | In vitro radioligand binding assays using cloned human bradykinin B1 receptor. |
Why This Matters
For scientists sourcing a 2,3-diaminopyridine core for B1 antagonist research, the cyclohexyl substitution, as present in 954264-29-0, is a validated SAR driver for enhanced potency, making it a superior choice over unsubstituted or purely aromatic analogs.
- [1] Kuduk, S. D., et al. (2005). Bradykinin B1 antagonists: SAR studies in the 2,3-diaminopyridine series. Bioorganic & Medicinal Chemistry Letters, 15(13), 3175-3180. View Source
